Comparison of V1a Antagonist Potency (pA2) Between (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin and the Prototypical Manning Compound
The V1a receptor antagonistic potency of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin (d(CH2)5[Tyr(Me)2, Dab5]AVP) was determined in vivo and compared directly to the prototypical V1a antagonist, d(CH2)5[Tyr(Me)2]AVP (Manning compound). The Dab5-containing analogue exhibits a pA2 value of 6.71, which is approximately 81-fold less potent than the Manning compound, which has a reported pA2 of 8.62 in the same in vivo vasopressor assay [1]. This quantifiable difference in potency is a critical selection criterion.
| Evidence Dimension | In vivo anti-V1a (vasopressor) activity |
|---|---|
| Target Compound Data | pA2 = 6.71 |
| Comparator Or Baseline | d(CH2)5[Tyr(Me)2]AVP (Manning compound); pA2 = 8.62 |
| Quantified Difference | Target compound is ~81-fold less potent (ΔpA2 = 1.91) |
| Conditions | In vivo rat vasopressor assay |
Why This Matters
This difference dictates the required concentration for in vivo studies and informs experimental design regarding efficacy and potential off-target effects at higher doses.
- [1] Manning M, et al. Peptide and nonpeptide agonists and antagonists of the V1a vasopressin receptor: recent developments. *Mol Cell Endocrinol*. 2012;349(2):129-137. Table 6. View Source
